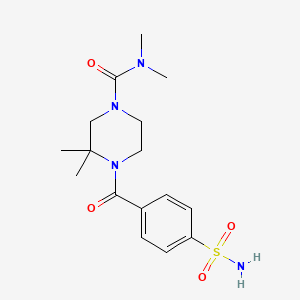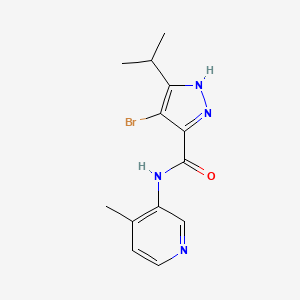![molecular formula C20H32N4O2 B6964909 1-[2-(4-Benzylpiperazin-1-yl)ethyl]-3-(oxepan-4-yl)urea](/img/structure/B6964909.png)
1-[2-(4-Benzylpiperazin-1-yl)ethyl]-3-(oxepan-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Benzylpiperazin-1-yl)ethyl]-3-(oxepan-4-yl)urea is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and an oxepane ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Benzylpiperazin-1-yl)ethyl]-3-(oxepan-4-yl)urea typically involves the reaction of 4-benzylpiperazine with an appropriate oxepane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-Benzylpiperazin-1-yl)ethyl]-3-(oxepan-4-yl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group in the piperazine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Benzylpiperazin-1-yl)ethyl]-3-(oxepan-4-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Benzylpiperazin-1-yl)ethyl]-3-(oxepan-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-one
- 2-(4-(2-(4-Benzylpiperazin-1-yl)ethyl)benzyl)isoindoline-1,3-dione
Uniqueness
1-[2-(4-Benzylpiperazin-1-yl)ethyl]-3-(oxepan-4-yl)urea is unique due to its combination of a piperazine ring with a benzyl group and an oxepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-[2-(4-benzylpiperazin-1-yl)ethyl]-3-(oxepan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c25-20(22-19-7-4-15-26-16-8-19)21-9-10-23-11-13-24(14-12-23)17-18-5-2-1-3-6-18/h1-3,5-6,19H,4,7-17H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFQSVHYEADSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)NC(=O)NCCN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methoxy-1-[4-[(5-methylfuran-2-yl)methylamino]piperidin-1-yl]propan-1-one](/img/structure/B6964827.png)
![2-[4-[(3-Fluorophenyl)methylsulfonyl]piperazin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B6964833.png)
![[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B6964844.png)

![[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-3-yl)methanone](/img/structure/B6964855.png)
![2,5-dimethyl-N-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]furan-3-sulfonamide](/img/structure/B6964861.png)

![N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1H-indole-5-carboxamide](/img/structure/B6964863.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]pent-4-enamide](/img/structure/B6964869.png)
![N,2,5-trimethyl-N-[(3-methylphenyl)methyl]furan-3-sulfonamide](/img/structure/B6964879.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-6-methylpyridine-3-carboxamide](/img/structure/B6964884.png)
![1-[2-(3-Methoxy-4-methylpiperidin-1-yl)-2-oxoethyl]pyrazole-4-sulfonamide](/img/structure/B6964900.png)
![2,3-dihydro-1H-inden-5-yl-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B6964917.png)
![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrrole-3-carboxamide](/img/structure/B6964919.png)
